molecular formula C13H11NO B3036799 alpha-(Spirocyanocyclopropyl)-alpha-tetralone CAS No. 400080-17-3

alpha-(Spirocyanocyclopropyl)-alpha-tetralone

Cat. No.: B3036799
CAS No.: 400080-17-3
M. Wt: 197.23 g/mol
InChI Key: XEDVFXTYJHJFQF-UHFFFAOYSA-N
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Description

Alpha-(Spirocyanocyclopropyl)-alpha-tetralone is a unique organic compound characterized by its spirocyclic structure, which includes a cyanocyclopropyl group attached to a tetralone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Spirocyanocyclopropyl)-alpha-tetralone typically involves the formation of the spirocyclic structure through cyclopropanation reactions. One common method includes the reaction of a tetralone derivative with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired spirocyclic product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Spirocyanocyclopropyl)-alpha-tetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic derivatives.

Scientific Research Applications

Alpha-(Spirocyanocyclopropyl)-alpha-tetralone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of alpha-(Spirocyanocyclopropyl)-alpha-tetralone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into enzyme active sites or receptor binding pockets, modulating their activity. The cyanocyclopropyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Oxindoles: These compounds share the spirocyclic motif and are known for their biological activity and use in medicinal chemistry.

    Spirocyclic Lactones: Similar in structure but contain a lactone ring, often used in the synthesis of natural products and pharmaceuticals.

    Spirocyclic Amines: Contain a spirocyclic structure with an amine group, used in the development of bioactive molecules.

Uniqueness

Alpha-(Spirocyanocyclopropyl)-alpha-tetralone is unique due to its combination of a cyanocyclopropyl group and a tetralone core, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research and industry.

Properties

IUPAC Name

4-oxospiro[1,2-dihydronaphthalene-3,2'-cyclopropane]-1'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-8-10-7-13(10)6-5-9-3-1-2-4-11(9)12(13)15/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDVFXTYJHJFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C#N)C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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